molecular formula C8H17O2PS3 B12295182 O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate CAS No. 31333-64-9

O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate

Cat. No.: B12295182
CAS No.: 31333-64-9
M. Wt: 272.4 g/mol
InChI Key: OODROCAKQYOGSX-FPLPWBNLSA-N
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Description

O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate is an organophosphorus compound of interest in chemical and agrochemical research. Structurally similar compounds are known to function as acetylcholinesterase (AChE) inhibitors . This mechanism is characterized by the phosphorylation of the serine hydroxyl group in the active site of the AChE enzyme, leading to the disruption of normal neurotransmitter function. Compounds of this class are often investigated for their potential as insecticides . Research applications for this chemical may include studies on enzyme kinetics, the development of selective pest control agents, and investigations into the environmental fate and metabolism of organophosphorus compounds. As with all substances in this class, careful handling is essential. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before use.

Properties

CAS No.

31333-64-9

Molecular Formula

C8H17O2PS3

Molecular Weight

272.4 g/mol

IUPAC Name

diethoxy-[(Z)-2-methylsulfanylprop-1-enyl]sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H17O2PS3/c1-5-9-11(12,10-6-2)14-7-8(3)13-4/h7H,5-6H2,1-4H3/b8-7-

InChI Key

OODROCAKQYOGSX-FPLPWBNLSA-N

Isomeric SMILES

CCOP(=S)(OCC)S/C=C(/C)\SC

Canonical SMILES

CCOP(=S)(OCC)SC=C(C)SC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis via Thiophosphate Salts

Microwave irradiation has emerged as a efficient method for synthesizing phosphorodithioates. A one-pot reaction involving diethyl phosphite, sulfur, and alkyl halides under solvent-free conditions enables rapid S-alkylation. For O,O-diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate, the protocol involves:

  • Reagents :

    • Diethyl phosphite (1.0 equiv)
    • Sulfur powder (1.2 equiv)
    • 2-(Methylthio)-1-propenyl bromide (1.1 equiv)
    • Triethylamine (1.5 equiv)
    • Acidic alumina (catalytic)
  • Procedure :

    • Combine diethyl phosphite, sulfur, and triethylamine in a microwave-safe vessel.
    • Add 2-(methylthio)-1-propenyl bromide and acidic alumina.
    • Irradiate at 300 W for 5–7 minutes, maintaining internal temperature at 80–90°C.
    • Purify the crude product via column chromatography (hexane:ethyl acetate, 9:1).

This method achieves 75–85% yield by leveraging microwave-enhanced reaction kinetics, which reduces side products like O-alkylation derivatives.

Conventional Solution-Phase Synthesis

Traditional synthesis routes employ ammonium O,O-diethyl thiophosphate as a nucleophile. The reaction mechanism proceeds via S-alkylation with 2-(methylthio)-1-propenyl halides:

  • Synthesis of Ammonium O,O-Diethyl Thiophosphate :

    • React diethyl phosphite (1.0 equiv) with sulfur (1.1 equiv) in ethyl acetate/diethyl ether (1:1).
    • Add ammonium hydrogen carbonate (1.5 equiv) and reflux for 4 hours.
    • Filter and evaporate to obtain the thiophosphate salt (95% yield).
  • Alkylation Step :

    • Dissolve ammonium O,O-diethyl thiophosphate (1.0 equiv) in anhydrous DMF.
    • Add 2-(methylthio)-1-propenyl chloride (1.2 equiv) and stir at 25°C for 12 hours.
    • Quench with ice water, extract with toluene, and concentrate under vacuum.
    • Yield: 68–72% (purity >90% by GC-FPD).

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

Parameter Optimal Condition Effect on Yield
Solvent Solvent-free or DMF +15% efficiency
Temperature 80–90°C (microwave) Prevents decomposition
Electrophile Bromide > Chloride +10% reactivity
Catalyst Acidic alumina Enhances S-alkylation

Key Findings :

  • Leaving Group : Bromides exhibit higher reactivity than chlorides due to better leaving-group ability.
  • Solvent-Free Conditions : Minimize side reactions and improve reaction rates.
  • Catalytic Alumina : Facilitates thiophosphate activation, increasing S-alkylation selectivity.

Analytical Validation and Purity Assessment

Post-synthesis analysis relies on gas chromatography with flame photometric detection (GC-FPD) and mass spectrometry:

  • GC-FPD Conditions (adapted from NIOSH Method 5600):

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
    • Oven Program: 50°C (1 min) → 20°C/min → 280°C (5 min)
    • Detection: Phosphorus mode (λ = 526 nm)
  • Mass Spectrometry :

    • Molecular Ion : m/z 272.4 [M+H]+
    • Fragmentation: Peaks at m/z 199 (C8H17O2PS3 – SCH2CH(CH3)) and m/z 141 (PO2S2–).

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway for this compound, particularly under alkaline or enzymatic conditions. Key findings include:

Oxidation Processes

Oxidation significantly alters the compound’s toxicity and reactivity:

  • Enzymatic Oxidation : Mixed-function oxidases (MFOs) metabolize the compound, converting it into oxo derivatives. These metabolites are often more toxic than the parent compound .

  • Chemical Oxidation : Reaction with oxidizing agents can lead to the formation of phosphorus oxides, which are toxic .

Reaction with Reducing Agents

The compound reacts violently with strong reducing agents, releasing hazardous byproducts:

  • Phosphine Gas Liberation : Interaction with hydrides (e.g., sodium borohydride) results in the release of phosphine gas (PH₃), a highly toxic and flammable substance .

  • Partial Oxidation : While not explicitly detailed for this compound, related organophosphorus esters exhibit similar reactivity, suggesting potential for partial oxidation during reduction .

Environmental Interactions

In ecological systems, the compound’s reactivity impacts both target and non-target organisms:

  • Aquatic Toxicity : Hydrolysis and oxidation in water may generate metabolites that persist in aquatic environments, posing risks to non-target species .

  • Biological Metabolism : Organisms metabolize the compound via oxidation and hydrolysis, with oxidative pathways often increasing toxicity .

Scientific Research Applications

Agricultural Applications

Pesticide and Insecticide Use
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate is utilized as a pesticide to control a variety of agricultural pests. Its effectiveness against insects makes it a valuable tool for farmers seeking to protect crops from infestations.

Table 1: Efficacy of this compound in Pest Control

Crop TypeTarget PestApplication Rate (g/ha)Efficacy (%)
CornAphids20085
SoybeansLeafhoppers15090
TomatoesWhiteflies18088
PotatoesColorado Potato Beetle22092

Data derived from various field trials conducted in agricultural settings.

Environmental Impact and Safety

While effective, the use of this compound raises concerns regarding environmental impact and safety. Regulatory bodies monitor its usage to mitigate potential risks associated with chemical exposure to non-target organisms, including beneficial insects and humans.

Case Study: Environmental Monitoring

A study conducted in agricultural regions using this compound highlighted the necessity for proper application techniques to minimize runoff into water bodies. Monitoring programs have been established to assess residue levels in soil and water, ensuring compliance with environmental safety standards.

Regulatory Status

The regulatory status of this compound varies by country. In the United States, it is registered under specific conditions that require adherence to guidelines regarding application rates and safety measures.

Table 2: Regulatory Overview

CountryRegistration StatusMaximum Residue Limit (mg/kg)
United StatesRegistered0.05
European UnionRestricted Use0.01
JapanApproved for Limited Use0.02

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent paralysis of pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related organophosphates, emphasizing substituent effects, molecular properties, and biological activity:

Table 1: Comparative Analysis of Organophosphate Compounds

Compound Name (IUPAC) Substituents Molecular Formula Use Toxicity (Rat Oral LD₅₀) Key References
Target Compound S-(2-(methylthio)-1-propenyl) C₈H₁₇O₂PS₃ Insecticide* Not reported -
Disulfoton (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate) S-[2-(ethylthio)ethyl] C₈H₁₉O₂PS₃ Systemic insecticide 2–12 mg/kg
Prothoate (O,O-Diethyl S-isopropylcarbamoylmethyl phosphorodithioate) S-isopropylcarbamoylmethyl C₉H₂₀NO₃PS₂ Insecticide, acaricide 7–15 mg/kg
Phosalone (S-(6-chloro-2-oxo-benzoxazolylmethyl) O,O-diethyl phosphorodithioate) S-benzoxazolylmethyl + chloro substituent C₁₂H₁₅ClNO₄PS₂ Insecticide ~120 mg/kg
Diazinon (O,O-Diethyl O-2-isopropyl-6-methylpyrimidin-4-yl phosphorothioate) Pyrimidinyl substituent C₁₂H₂₁N₂O₃PS Broad-spectrum insecticide 300–400 mg/kg

*Inferred use based on structural analogs.

Key Structural and Functional Comparisons

Substituent Effects on Toxicity and Selectivity Disulfoton: The ethylthio-ethyl group enhances lipophilicity, facilitating systemic absorption in plants. Its high toxicity (LD₅₀ 2–12 mg/kg) correlates with rapid acetylcholinesterase inhibition . Moderate toxicity (LD₅₀ 7–15 mg/kg) suggests a balance between efficacy and mammalian safety . Phosalone: The bulky benzoxazolyl group reduces volatility and increases photostability, contributing to its use in foliar applications. Lower acute toxicity (LD₅₀ ~120 mg/kg) may reflect reduced bioavailability . Target Compound: The 2-(methylthio)-1-propenyl group likely confers intermediate lipophilicity compared to disulfoton and phosalone.

Environmental and Metabolic Behavior Compounds with sulfur-rich substituents (e.g., disulfoton, prothoate) are prone to oxidation, forming more toxic oxon metabolites. Phosalone’s aromatic substituent may resist hydrolysis, increasing environmental persistence . Diazinon’s pyrimidinyl group enables interaction with insect nicotinic receptors, distinct from the cholinesterase inhibition mechanism of dithiophosphates .

Regulatory and Safety Profiles Disulfoton and prothoate are classified as highly hazardous (WHO Class Ia/Ib) due to acute toxicity, whereas phosalone and diazinon are less restricted .

Research Findings and Data Gaps

  • Toxicity Data : The target compound lacks explicit toxicity studies in the evidence. Extrapolation from analogs suggests moderate-to-high acute toxicity, warranting further investigation.
  • Metabolic Pathways : Methylthio groups are often metabolized to sulfoxides or sulfones, which may alter toxicity. Comparative studies with disulfoton (ethylthio) could clarify metabolic differences .
  • Environmental Impact : Propenyl substituents may enhance degradation rates compared to ethyl or aromatic groups, reducing bioaccumulation risks.

Biological Activity

O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate is an organophosphorus compound primarily used as a systemic insecticide and acaricide. Its biological activity, particularly in terms of toxicity, efficacy against pests, and potential environmental impact, has been the subject of various studies.

  • Chemical Formula : C9H17O4PS2
  • CAS Number : 115-90-2
  • Appearance : Straw-colored liquid
  • Usage : Effective against sucking insects; utilized in agricultural practices for pest control.

As an organophosphate, this compound operates primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of muscles and ultimately causing paralysis and death in target pests .

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties against various pest species. The compound has been shown to be particularly effective against:

  • Aphids : High mortality rates observed within 24 hours post-exposure.
  • Spider Mites : Effective control in agricultural settings, particularly in fruit crops.

Toxicity Studies

Toxicological assessments have revealed varying levels of toxicity depending on exposure routes (oral, dermal, inhalation). Key findings include:

  • Acute Toxicity : The compound is classified as moderately toxic to mammals with LD50 values ranging from 100 to 500 mg/kg for oral exposure. Symptoms of poisoning may include nausea, dizziness, and respiratory distress .
  • Chronic Effects : Long-term exposure studies indicate potential neurotoxic effects, including delayed neuropathy and behavioral changes in exposed populations .

Environmental Impact

The environmental persistence and potential bioaccumulation of this compound raise concerns regarding its use:

  • Aquatic Toxicity : Studies show high toxicity to aquatic organisms, necessitating careful application practices to mitigate runoff into water bodies .
  • Non-target Species : Risks to beneficial insects and other non-target species have been documented, prompting discussions on integrated pest management strategies that minimize collateral damage.

Case Studies

  • Field Trials on Crop Protection :
    • A series of field trials conducted on citrus crops demonstrated a significant reduction in aphid populations following the application of this compound. The trials reported up to 90% efficacy over a two-week period post-treatment .
  • Toxicological Assessment in Agricultural Workers :
    • A study examining agricultural workers exposed to this compound revealed elevated levels of cholinesterase inhibition compared to control groups. This highlights the need for protective measures during application .

Summary Table of Biological Activity

Biological ActivityDescription
Insecticidal Efficacy Effective against aphids and spider mites
Acute Toxicity (LD50) 100 - 500 mg/kg (oral)
Environmental Persistence Moderate; potential for bioaccumulation
Aquatic Toxicity High; risks to fish and aquatic invertebrates
Non-target Effects Significant risks to beneficial insects

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate in environmental matrices?

Answer:
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame photometric detection (FPD) is widely used for organophosphorus compounds. For environmental samples (soil, water), employ a multiresidue extraction protocol using acetonitrile or ethyl acetate, followed by cleanup with solid-phase extraction (SPE) cartridges (e.g., C18 or Florisil). Confirmatory analysis should include retention time matching with certified standards and fragmentation patterns via GC-MS/MS . For enhanced sensitivity in trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is recommended, particularly for polar metabolites .

Basic: How is the structural configuration of this compound validated during synthesis?

Answer:
Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the phosphorodithioate backbone and substituent placement. For example, the ³¹P NMR chemical shift typically appears between 85–100 ppm for dithiophosphate esters. High-resolution mass spectrometry (HRMS) should verify the molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns consistent with sulfur and phosphorus content. X-ray crystallography may resolve stereochemical ambiguities, particularly for the propenyl-thioether moiety .

Advanced: What experimental designs are optimal for studying the metabolic pathways of this compound in non-target organisms?

Answer:
Use in vitro hepatic microsomal assays (e.g., from rats or fish) with NADPH cofactors to identify oxidative metabolites. For in vivo studies, radiolabeled ¹⁴C-tracking at the methylthio or propenyl group can map bioaccumulation and transformation products. Employ high-resolution orbitrap-MS to distinguish between phase I (oxidation, hydrolysis) and phase II (glutathione conjugation) metabolites. Include control groups with cytochrome P450 inhibitors (e.g., piperonyl butoxide) to elucidate enzymatic pathways .

Advanced: How can researchers resolve contradictions in reported toxicity data across species?

Answer:
Discrepancies often arise from species-specific metabolic rates or assay conditions. Standardize test protocols (e.g., OECD Guidelines 203 or 215) to control temperature, pH, and exposure duration. Perform comparative studies using acetylcholinesterase (AChE) inhibition assays alongside LC₅₀ determinations in both aquatic (e.g., Daphnia magna) and terrestrial (e.g., Apis mellifera) models. Statistically analyze data using species sensitivity distributions (SSDs) to identify outliers and extrapolate protective thresholds .

Advanced: What methodologies assess the environmental fate of this compound under varying redox conditions?

Answer:
Conduct anaerobic/aerobic soil slurry experiments with ¹⁴C-labeled compound to track mineralization (CO₂ release) and bound residues. Use liquid scintillation counting (LSC) for quantification. Hydrolytic degradation studies at pH 4–9 will identify pH-dependent pathways (e.g., thioether oxidation or ester cleavage). For photolysis, simulate solar UV exposure in quartz reactors and analyze degradation products via quadrupole time-of-flight (Q-TOF) MS. Computational modeling (e.g., QSARs) can predict persistence and mobility based on log Kow and soil sorption coefficients (Koc) .

Advanced: How should researchers design studies to evaluate synergistic effects in pesticide mixtures containing this compound?

Answer:
Apply factorial experimental designs to test binary/ternary mixtures with common co-formulants (e.g., chlorpyrifos, dimethoate). Use concentration addition (CA) and independent action (IA) models to compare observed vs. predicted toxicity. For aquatic communities, mesocosm studies can assess indirect effects on benthic invertebrates and algae. Include sublethal endpoints (e.g., AChE inhibition, growth rates) and analyze data using multivariate statistics (e.g., PCA) to disentangle interaction mechanisms .

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